molecular formula C25H26FN5O2 B8197429 TL-895

TL-895

Numéro de catalogue: B8197429
Poids moléculaire: 447.5 g/mol
Clé InChI: OXOXFDSEGFLWLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TL-895 is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenoxyphenyl group, and a fluoropiperidine moiety. It has garnered interest due to its potential as a Bruton’s Tyrosine Kinase (BTK) inhibitor, making it a promising candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .

Méthodes De Préparation

The synthesis of TL-895 involves several steps:

Analyse Des Réactions Chimiques

TL-895 undergoes various chemical reactions:

Applications De Recherche Scientifique

TL-895 has several scientific research applications:

Mécanisme D'action

The mechanism of action of TL-895 involves its interaction with molecular targets:

Comparaison Avec Des Composés Similaires

TL-895 can be compared with other similar compounds:

Activité Biologique

TL-895, also known as M7583, is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is designed to target and inhibit BTK, a critical component in B-cell receptor signaling pathways, which plays a significant role in various hematological malignancies such as chronic lymphocytic leukemia (CLL) and myelofibrosis (MF). This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and preclinical findings.

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor, specifically targeting BTK and bone marrow tyrosine kinase X-linked (BMX). The compound exhibits high selectivity for BTK with an IC50 value of approximately 1.5 nM , demonstrating potent inhibition of BTK auto-phosphorylation at the Y223 site. Additionally, it shows moderate inhibition against other kinases such as BLK and ERBB4 but does not significantly inhibit CSK or EGFR .

Key Characteristics

  • Selectivity : Highly selective for BTK with limited off-target effects.
  • Potency : IC50 values for BTK and BMX are 4.9 nM and 1.6 nM respectively.
  • Mechanism : Irreversible binding to BTK leading to sustained inhibition.

In Vitro Studies

Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of primary CLL blasts and various B-cell lymphoma cell lines. The compound has been shown to reduce cytokine production in healthy monocytes and inhibit chemotaxis in myeloid cells toward SDF-1 .

Table 1: Summary of In Vitro Findings

ParameterResult
BTK Inhibition (IC50)1.5 nM
BMX Inhibition (IC50)1.6 nM
Cytokine Production InhibitionIL-8, IL-1β, MCP-1 inhibited at 1-3 nM EC50
Chemotaxis ReductionSignificant in Hel-92 cells (p<0.05)

In Vivo Studies

In vivo studies utilizing xenograft models have shown that this compound significantly inhibits tumor growth in models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). Notably, it demonstrated efficacy in 5 out of 21 DLBCL patient-derived xenograft models , indicating its potential for broader application in hematological cancers .

Table 2: In Vivo Efficacy Results

Model TypeResponse
Mino MCL Xenograft ModelSignificant tumor growth inhibition
DLBCL PDX ModelsEffective in 5/21 models

Clinical Studies

Recent clinical trials have evaluated the safety and efficacy of this compound in patients with CLL and MF. A Phase II study indicated that this compound led to rapid clearance of leukemic cells from the bone marrow with a favorable safety profile. The most common treatment-emergent adverse events included neutropenia and thrombocytopenia .

Key Findings from Clinical Trials

  • Patient Population : Symptomatic CLL/SLL patients aged ≥18 years.
  • Dosing Regimen : this compound administered at either 100 mg or 150 mg twice daily.
  • Objective Response Rate (ORR) : High ORR observed across treatment-naïve and relapsed/refractory cohorts.

Table 3: Clinical Trial Outcomes

OutcomeResult
Objective Response RateHigh across cohorts
Common Adverse EventsNeutropenia (31%), Thrombocytopenia (24%)

Case Studies

A notable case study involved a patient with relapsed CLL who achieved a complete response after treatment with this compound. The patient experienced significant reductions in pro-inflammatory cytokines, supporting the therapeutic potential of this compound in managing CLL .

Propriétés

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXFDSEGFLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-4-fluoropiperidin-1-yl)prop-2-en-1-one was prepared 5,6-dichloropyrimidin-4-amine, 4-phenoxyphenylboronic acid, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate and acrylic acid with method S1, S2, S3, S4A. Yield 16.1%. 1H NMR (CD3OD) δ 8.26 (s, 1H), 7.14-7.40 (m, 9H), 6.73 (m, 1H), 6.24 (d, 1H), 5.73 (d, 1H), 4.41 (d, 1H), 4.00 (d, 1H), 3.74 (d, 2H), 3.44 (m, 1H), 3.02 (t, 1H), 1.73 (m, 2H), 1.61 (m, 2H). HPLC PURITY: 94%, MS: m/z=448[M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.